molecular formula C17H12N4O2 B10885266 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzene-1,2-dicarbonitrile

4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10885266
M. Wt: 304.30 g/mol
InChI Key: BYNBXNNMGICCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE is a complex organic compound that belongs to the class of cyano-substituted aromatic compounds This compound is characterized by the presence of cyano groups, a dihydroisoquinoline moiety, and a nitrophenyl group

Properties

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H12N4O2/c18-9-14-7-16(17(21(22)23)8-15(14)10-19)20-6-5-12-3-1-2-4-13(12)11-20/h1-4,7-8H,5-6,11H2

InChI Key

BYNBXNNMGICCFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetic acid derivatives react with substituted amines under controlled conditions . The reaction is often carried out in the presence of catalysts such as piperidine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE is unique due to its combination of cyano, nitro, and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .

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